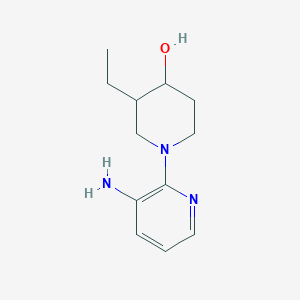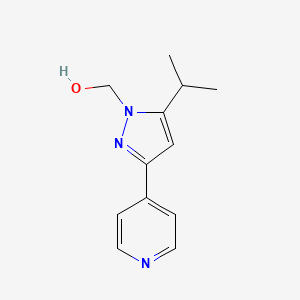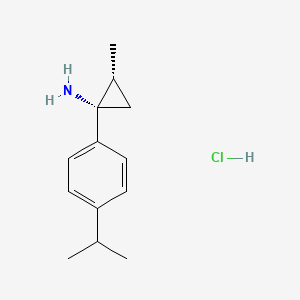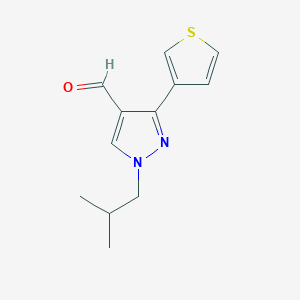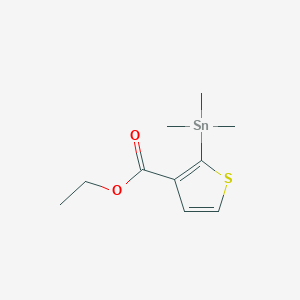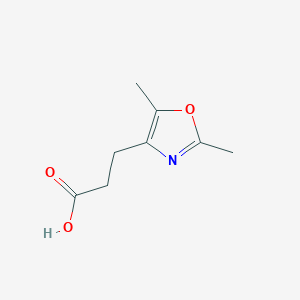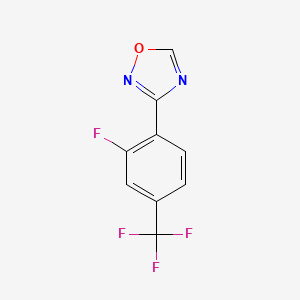
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a fluorinated phenyl ring and a trifluoromethyl group, which contribute to its unique chemical properties. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent oxidation . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can form new heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, while oxidation or reduction can modify the oxadiazole ring.
Applications De Recherche Scientifique
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The fluorinated phenyl ring and oxadiazole moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an oxadiazole ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a trifluoromethylphenyl group but with a thiourea moiety.
Uniqueness
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to its combination of a fluorinated phenyl ring and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H4F4N2O |
|---|---|
Poids moléculaire |
232.13 g/mol |
Nom IUPAC |
3-[2-fluoro-4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4F4N2O/c10-7-3-5(9(11,12)13)1-2-6(7)8-14-4-16-15-8/h1-4H |
Clé InChI |
HFZPQOBFZOSKJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)F)C2=NOC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


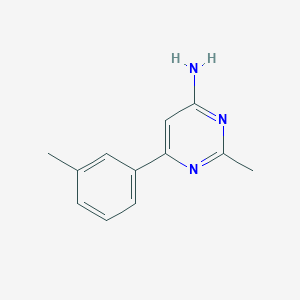
![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
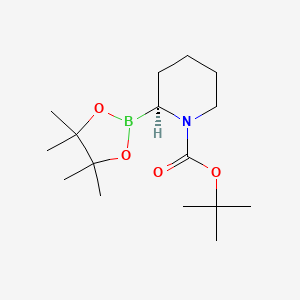
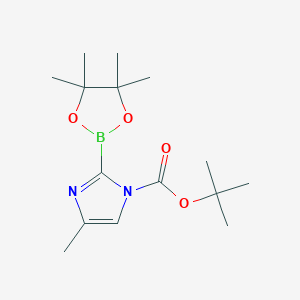
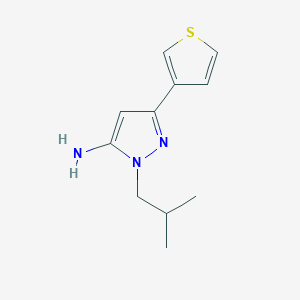
![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)

